molecular formula C13H16N6O2S3 B2399272 N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1226431-60-2

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2399272
CAS No.: 1226431-60-2
M. Wt: 384.49
InChI Key: VZUVLSCCWUYCQH-UHFFFAOYSA-N
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Description

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H16N6O2S3 and its molecular weight is 384.49. The purity is usually 95%.
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Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its molecular structure, it’s likely that the compound is metabolized in the liver, potentially involving cytochrome P450 enzymes. The compound’s bioavailability, distribution, and excretion patterns would need to be determined through further pharmacokinetic studies .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by pH due to the presence of ionizable groups in its structure. Additionally, the compound’s efficacy could be influenced by the presence of other molecules that compete for the same targets .

Properties

IUPAC Name

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2S3/c1-7-10(24-19-16-7)11(21)15-12-17-18-13(23-12)22-6-9(20)14-8-4-2-3-5-8/h8H,2-6H2,1H3,(H,14,20)(H,15,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUVLSCCWUYCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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